molecular formula C19H21N5O B2719218 1-(2-phenylethyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea CAS No. 2097892-24-3

1-(2-phenylethyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea

Cat. No.: B2719218
CAS No.: 2097892-24-3
M. Wt: 335.411
InChI Key: YEKNLCOJVXSPLS-UHFFFAOYSA-N
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Description

1-(2-phenylethyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea is a synthetic compound featuring a pyrazolyl-urea scaffold, a structure recognized in scientific literature as a privileged framework in medicinal chemistry . Molecules within this class demonstrate a wide spectrum of potential biological activities, largely due to the urea moiety which can act as both a hydrogen bond donor and acceptor, facilitating interactions with various enzyme active sites and protein targets . Research into analogous pyrazolyl-urea compounds has shown they can act as potent inhibitors of key cellular pathways, including modulation of different kinase targets such as Src and p38-MAPK, which are implicated in disease states like cancer and inflammation . Some derivatives also function as antagonists for receptors such as the cannabinoid (CB1) receptor, highlighting the versatility of this chemical scaffold . This compound is provided for non-clinical research use only and is strictly intended for laboratory investigations. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to consult the scientific literature for the most current findings on pyrazolyl-urea compounds.

Properties

IUPAC Name

1-(2-phenylethyl)-3-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c25-19(21-10-8-16-5-2-1-3-6-16)22-11-12-24-15-18(14-23-24)17-7-4-9-20-13-17/h1-7,9,13-15H,8,10-12H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEKNLCOJVXSPLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)NCCN2C=C(C=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-phenylethyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea typically involves multi-step reactions. One common method includes the reaction of 2-phenylethylamine with isocyanates to form the urea linkage. The pyrazolyl and pyridinyl groups can be introduced through cyclization reactions involving appropriate precursors such as hydrazines and aldehydes .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as flow chemistry and microreactor systems can be employed to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(2-phenylethyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

The biological activity of this compound has been investigated in various studies, particularly focusing on its antiproliferative properties.

Anticancer Activity

Research indicates that derivatives of urea compounds similar to 1-(2-phenylethyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea exhibit significant anticancer properties. For instance, studies have shown that modifications in the structure can enhance efficacy against specific cancer cell lines. The mechanisms proposed include:

  • Inhibition of Cell Proliferation : Compounds have been shown to arrest the cell cycle at specific phases, leading to reduced tumor growth.
  • Induction of Apoptosis : Certain derivatives trigger programmed cell death in cancer cells, which is a desirable effect in cancer therapy.

Case Studies

Several studies have explored the antiproliferative activities of urea derivatives, providing insights into their potential applications:

  • Study on Antiproliferative Activity : A series of urea derivatives were synthesized and tested against various cancer cell lines from the National Cancer Institute (NCI). Results indicated that certain modifications led to enhanced activity against specific types of cancer cells, suggesting a structure-activity relationship that could guide future drug design efforts .
  • Mechanistic Studies : Investigations into the cellular mechanisms revealed that some derivatives could effectively induce apoptosis in cancer cells while sparing normal cells, highlighting their potential as selective anticancer agents .

Mechanism of Action

The mechanism of action of 1-(2-phenylethyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. For instance, it may inhibit microbial growth by interfering with essential enzymes in the pathogen .

Comparison with Similar Compounds

Structural Comparisons

The target compound’s key structural elements are compared to analogous urea derivatives (Table 1):

Compound Name Substituents on Urea Nitrogens Heterocyclic Core Key Structural Features Reference
Target Compound 2-Phenylethyl; 2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl Pyrazole, pyridine Dual aromatic systems, extended ethyl linker N/A
1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) Ethyl; 3-methyl-1-phenylpyrazole-methyl Pyrazole Methyl and phenyl substituents on pyrazole
1-(4-Methoxyphenyl)-3-(triazolyl-pyridinyl)urea (15a) 4-Methoxyphenyl; triazolyl-pyridinyl Triazole, pyridine Methoxy group, triazole substitution
MK13 (1-(3,5-dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea) 3,5-Dimethoxyphenyl; 4-methylpyrazolyl Pyrazole Electron-rich methoxy groups
SB705498 N-(2-Bromophenyl); N'-[(R)-1-(5-trifluoromethyl-2-pyridyl)pyrrolidin-3-yl] Pyridine, pyrrolidine Bromophenyl, trifluoromethylpyridine

Key Observations :

  • Aromatic vs. Aliphatic Substituents : The target compound’s 2-phenylethyl group provides lipophilicity, whereas analogs like 9a (ethyl) or MK13 (methoxyphenyl) vary in electronic and steric properties .
  • Functional Groups : Electron-withdrawing groups (e.g., trifluoromethyl in SB705498) enhance target affinity, while methoxy groups (MK13) improve solubility .

Biological Activity

1-(2-phenylethyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic applications, supported by case studies and relevant research findings.

Chemical Structure

The compound features a complex structure that includes a phenethyl group, a urea moiety, and a pyrazole ring substituted with a pyridine. This unique arrangement is crucial for its biological activity.

Research indicates that compounds similar to this compound often interact with various biological targets, including enzymes and receptors involved in inflammatory processes and cellular signaling pathways:

  • Inhibition of p38 MAP Kinase : Compounds with similar structures have been shown to inhibit p38 mitogen-activated protein kinase (MAPK), which plays a significant role in inflammatory responses. For instance, certain pyrazole derivatives exhibited IC50 values in the low micromolar range against p38 MAPK, indicating potent inhibitory activity .

Biological Activity Overview

Activity Mechanism IC50/EC50 Values
Inhibition of p38 MAPKModulation of inflammatory cytokine productionIC50 ~ 0.004 µM
Antibacterial ActivityDisruption of bacterial cell wall synthesisMIC ~ 250 µg/mL against S. aureus
Carbonic Anhydrase InhibitionCompetitive inhibition at the zinc-binding siteIC50 range: 16.2 - 50.2 nM

Case Study 1: Antimicrobial Properties

A study evaluated the antibacterial efficacy of various pyrazole derivatives, including those structurally related to our compound. The results demonstrated moderate activity against common pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 250 µg/mL .

Case Study 2: Anti-inflammatory Effects

In another investigation, a related compound was tested for its ability to inhibit TNFα production in lipopolysaccharide (LPS)-stimulated THP-1 cells. The study reported an EC50 value of approximately 18 nM, showcasing significant anti-inflammatory potential .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Urea Linkage : The urea group is essential for binding interactions with target proteins.
  • Pyrazole Ring : This moiety is known for its ability to modulate enzyme activity, particularly in carbonic anhydrase inhibition.

Q & A

Basic: What are the standard synthetic routes for preparing 1-(2-phenylethyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea, and what parameters critically influence reaction yield?

Answer:
The synthesis of urea derivatives typically involves coupling amines with isocyanates or using Curtius-type reactions. For this compound, a plausible route includes:

  • Step 1: Synthesis of the pyrazole-ethylamine intermediate via condensation of 4-(pyridin-3-yl)-1H-pyrazole with a bromoethyl precursor, followed by nucleophilic substitution.
  • Step 2: Reaction of the pyrazole-ethylamine with 2-phenylethyl isocyanate under anhydrous conditions (e.g., in chloroform or toluene) .
    Critical parameters:
  • Solvent choice: Polar aprotic solvents (e.g., toluene, CHCl₃) enhance reactivity and reduce side reactions .
  • Temperature: Reflux conditions (e.g., 80–110°C) are often required for complete conversion .
  • Purification: Recrystallization from ethanol-acetic acid (2:1) mixtures improves purity and yield .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this urea derivative?

Answer:

  • 1H/13C NMR: Key for confirming the urea backbone and substituent connectivity. For example:
    • Urea NH protons typically resonate at δ 8.5–10.5 ppm .
    • Pyridinyl protons appear as deshielded signals (δ 7.5–9.0 ppm) .
  • X-ray crystallography: Resolves dihedral angles between aromatic rings (e.g., pyridinyl vs. pyrazole rings), critical for understanding conformational flexibility. For related pyrazole-urea analogs, dihedral angles of 16–52° between rings are common .
  • Mass spectrometry (HRMS): Validates molecular weight and fragmentation patterns.

Advanced: How can computational methods predict the biological targets or binding affinity of this compound?

Answer:

  • Molecular docking: Use software like AutoDock Vina to model interactions with receptors (e.g., σ₁ receptors, kinases). Pyrazole and urea moieties often engage in hydrogen bonding with active-site residues .
  • Pharmacophore modeling: Identify essential features (e.g., basic amines, aromatic spacing) that align with known pharmacophores for targets like σ₁R antagonists .
  • QSAR studies: Correlate substituent electronic properties (Hammett constants) with activity data from analogs to predict potency .

Advanced: What strategies optimize selectivity in receptor binding studies for pyrazole-urea derivatives?

Answer:

  • Spacer length: Ethylenoxy (CH₂CH₂O) spacers between the pyrazole and urea groups improve σ₁R vs. σ₂R selectivity by reducing steric hindrance .
  • Substituent tuning: Electron-withdrawing groups (e.g., fluorine) on the pyridinyl ring enhance binding specificity to kinases or GPCRs .
  • Solvent-accessible surface area (SASA) analysis: Prioritize analogs with reduced non-polar surface area to minimize off-target interactions .

Data Contradiction: How can researchers resolve discrepancies in reaction yields when varying solvent systems?

Answer:

  • Case study: Method A (toluene) vs. Method B (CHCl₃) for urea synthesis :
    • Toluene: Higher yields (45–60%) due to efficient azeotropic water removal.
    • CHCl₃: Lower yields (30–40%) but faster reaction times.
  • Resolution: Use design of experiments (DoE) to optimize solvent polarity, temperature, and stoichiometry. For example, mixed solvents (toluene:CHCl₃, 3:1) balance yield and reaction rate .

Basic: What purification methods are recommended for isolating this compound from complex reaction mixtures?

Answer:

  • Column chromatography: Use silica gel with gradient elution (hexane:EtOAc 4:1 → 1:1) to separate urea derivatives from unreacted amines .
  • Recrystallization: Ethanol-acetic acid (2:1) effectively removes hydrophilic impurities while retaining product stability .
  • HPLC: Reverse-phase C18 columns (MeCN:H₂O, 0.1% TFA) resolve closely related pyrazole isomers .

Advanced: How does the electronic nature of substituents influence the compound’s reactivity in follow-up derivatization?

Answer:

  • Electron-donating groups (e.g., -OCH₃): Increase nucleophilicity of the pyrazole N-atom, facilitating alkylation or acylation reactions .
  • Electron-withdrawing groups (e.g., -CF₃): Stabilize intermediates in Suzuki-Miyaura cross-coupling reactions, enabling aryl functionalization .
  • Steric effects: Bulky substituents on the pyridinyl ring hinder access to the urea carbonyl, reducing hydrolysis rates .

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